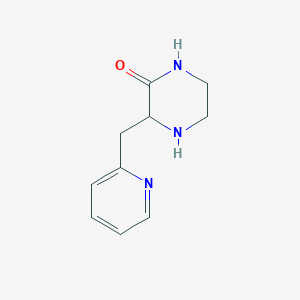![molecular formula C23H34N2O7 B13692959 Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32632804 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32632804 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of MFCD32632804 is carried out on a large scale using optimized processes to ensure efficiency and cost-effectiveness. The methods involve the use of advanced equipment and technologies to maintain the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions: MFCD32632804 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32632804 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32632804 depend on the specific reagents and conditions used. These products are often used in further research and development to explore new applications and improve existing ones.
Aplicaciones Científicas De Investigación
MFCD32632804 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and catalyst in various reactions. In biology, it is studied for its potential effects on biological systems and its use in drug development. In medicine, MFCD32632804 is explored for its therapeutic potential and its role in developing new treatments. In industry, it is used in the production of various materials and products, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of MFCD32632804 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The pathways involved in its mechanism of action are complex and are the subject of ongoing research to fully understand its potential and applications.
Propiedades
Fórmula molecular |
C23H34N2O7 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-methyl 4-[4-hydroxybutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H34N2O7/c1-23(2,3)32-22(29)24(12-8-9-13-26)18-14-19(20(27)30-4)25(15-18)21(28)31-16-17-10-6-5-7-11-17/h5-7,10-11,18-19,26H,8-9,12-16H2,1-4H3 |
Clave InChI |
XQOLZEOCJUTWIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCCO)C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


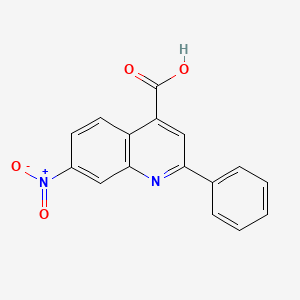
![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)
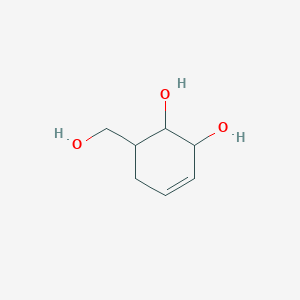
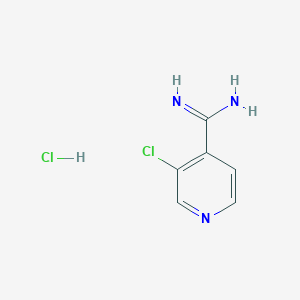
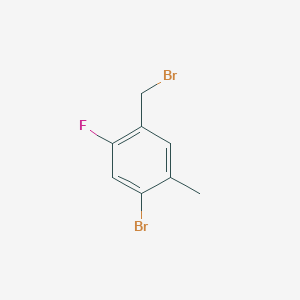
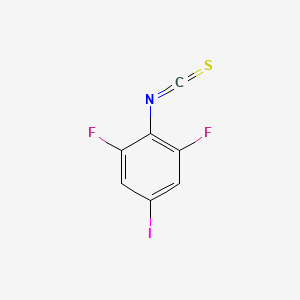
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)

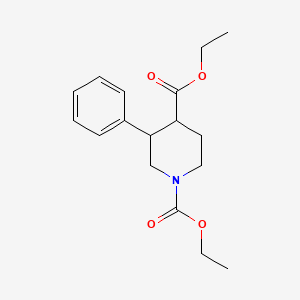
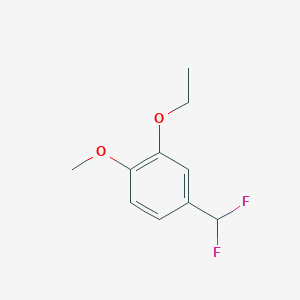

![4-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13692961.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
